

Application Notes: 3-Iodopropionic Acid as a Versatile Precursor in Organic Synthesis

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Compound of Interest

Compound Name: 3-Iodopropionic acid

Cat. No.: B7725351

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid is a valuable and versatile bifunctional molecule in organic synthesis. Its structure, featuring both a carboxylic acid group and a reactive carbon-iodine bond, allows for a wide range of chemical transformations. The carboxylic acid moiety can readily undergo esterification and amidation, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.^[1] This dual reactivity makes **3-iodopropionic acid** a key starting material for the synthesis of a diverse array of more complex molecules, including substituted carboxylic acids, amino acids, and heterocyclic compounds. Its utility is further enhanced by its solubility in both water and various organic solvents.

Physicochemical Properties

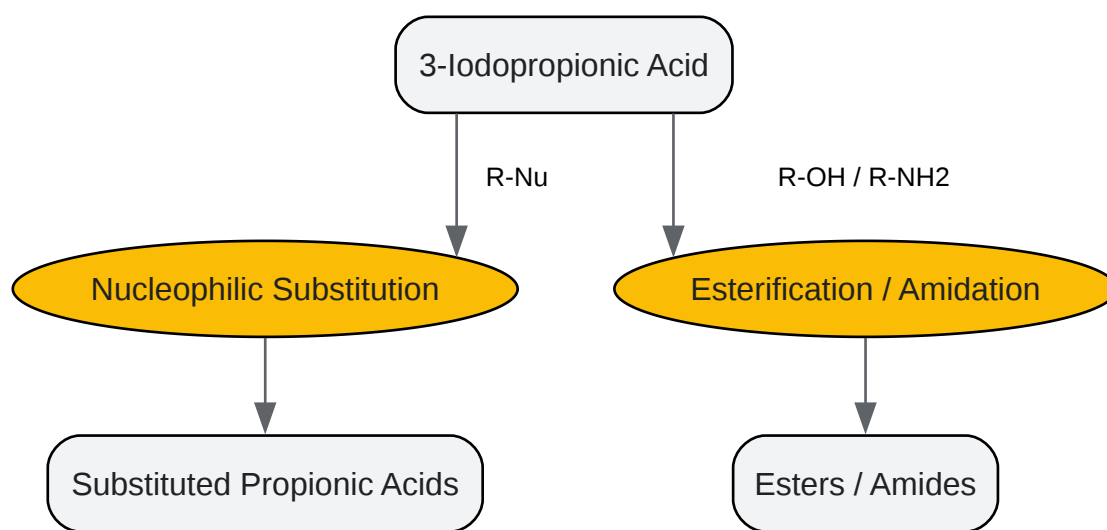
A summary of the key chemical and physical properties of **3-iodopropionic acid** is provided in the table below.

Property	Value
CAS Number	141-76-4
Molecular Formula	C ₃ H ₅ IO ₂ [1][2][3]
Molecular Weight	199.98 g/mol [1][3]
Appearance	White to light yellow crystalline powder[1]
Melting Point	82-86 °C[1]
Solubility	Soluble in water, ethanol, and ether[1]

Applications in Organic Synthesis

3-Iodopropionic acid serves as a precursor in a variety of important synthetic transformations. Key applications include its use in alkylation reactions to form carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds.

Workflow for Utilizing 3-Iodopropionic Acid



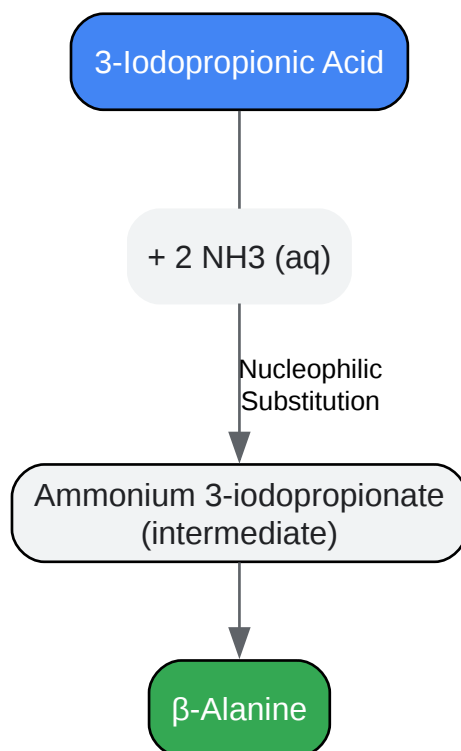
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Caption: General reaction pathways for **3-iodopropionic acid**.

Synthesis of β -Amino Acids: The Case of β -Alanine

β -Alanine, a naturally occurring beta-amino acid, is a component of several important biological compounds, including carnosine, anserine, and pantothenic acid (Vitamin B5). While numerous synthetic routes to β -alanine exist, the reaction of 3-halopropionic acids with ammonia represents a classical approach.

Reaction Scheme:



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Caption: Synthesis of β -alanine from **3-iodopropionic acid**.

Experimental Protocol: Synthesis of β -Alanine

- Materials: **3-Iodopropionic acid**, concentrated aqueous ammonia, ethanol.
- Procedure:
 - In a sealed pressure vessel, dissolve **3-iodopropionic acid** (1.0 eq) in an excess of concentrated aqueous ammonia.
 - Heat the mixture at 100-120 °C for 4-6 hours.

- Cool the reaction vessel to room temperature and carefully vent any excess pressure.
- Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
- Dissolve the resulting crude solid in a minimal amount of hot water and recrystallize by the addition of ethanol.
- Filter the crystalline product, wash with cold ethanol, and dry under vacuum.

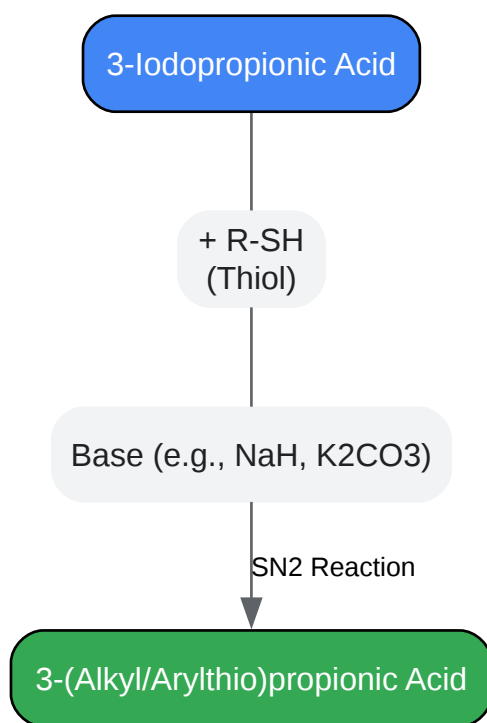
Reactant	Molar Ratio	Product	Yield (%)
3-Iodopropionic Acid	1.0	β -Alanine	70-80 (Estimated)

Note: The yield is an estimate based on similar reactions with other 3-halopropionic acids.

Synthesis of Thioether-Containing Carboxylic Acids

The reactive carbon-iodine bond in **3-iodopropionic acid** makes it an excellent substrate for the synthesis of thioether-containing carboxylic acids through nucleophilic substitution with thiols. These compounds are of interest in medicinal chemistry and materials science.

Reaction Scheme:



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Caption: General synthesis of 3-(alkyl/arylthio)propionic acids.

Experimental Protocol: Synthesis of 3-(Phenylthio)propionic Acid

- Materials: **3-Iodopropionic acid**, thiophenol, potassium carbonate, acetone.
- Procedure:
 - To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 15 minutes.
 - Add a solution of **3-iodopropionic acid** (1.0 eq) in acetone dropwise.
 - Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
 - After completion, cool the mixture to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure.

- Dissolve the residue in water and acidify with HCl to precipitate the product.
- Filter the solid, wash with water, and dry to afford 3-(phenylthio)propionic acid.

Reactant	Molar Ratio	Product	Yield (%)
3-Iodopropionic Acid	1.0	3-(Phenylthio)propionic Acid	>90

Synthesis of 3-Hydroxypropionic Acid

3-Hydroxypropionic acid is a valuable platform chemical used in the production of biodegradable polymers and other specialty chemicals. A high-yield synthesis involves the hydrolysis of **3-iodopropionic acid**.

Experimental Protocol: Hydrolysis of **3-Iodopropionic Acid**

- Materials: **3-Iodopropionic acid**, sodium hydroxide, hydrochloric acid.
- Procedure:
 - Dissolve **3-iodopropionic acid** (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
 - Heat the solution to 80-100 °C for 1-2 hours.
 - Cool the reaction mixture to room temperature.
 - Acidify the solution with hydrochloric acid.
 - The product, 3-hydroxypropionic acid, can be isolated by extraction with an organic solvent followed by distillation.

A patent describing a similar process starting from glyceric acid reports a yield of 99% for the hydrolysis of the intermediate **3-iodopropionic acid**.^[4]

Reactant	Molar Ratio	Product	Yield (%)
3-Iodopropionic Acid	1.0	3-Hydroxypropionic Acid	up to 99[4]

Application in Biochemistry and Drug Development

Alkylation of Cysteine Residues in Proteins

3-Iodopropionic acid can be used as an alkylating agent for cysteine residues in proteins. This modification is useful for studying protein structure and function, as it can be used to block disulfide bond formation or to introduce a label for detection. The reaction results in the formation of S-carboxyethylcysteine.

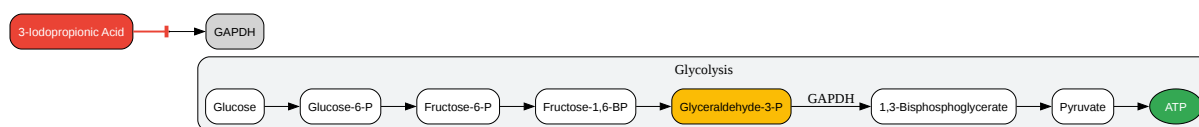
Experimental Protocol: Alkylation of Cysteine

- Materials: Protein containing cysteine residues, **3-iodopropionic acid**, dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction, buffer (e.g., Tris-HCl or phosphate buffer, pH 7-8).
- Procedure:
 - Dissolve the protein in the chosen buffer.
 - If necessary, reduce any existing disulfide bonds by adding an excess of DTT or TCEP and incubating at room temperature for 1 hour.
 - Add a 10-fold molar excess of **3-iodopropionic acid** to the protein solution.
 - Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
 - Quench the reaction by adding a small molecule thiol such as β -mercaptoethanol or DTT.
 - Remove excess reagents by dialysis or gel filtration.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

3-Iodopropionic acid is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It acts by alkylating the active site cysteine residue (Cys149), thereby irreversibly inactivating the enzyme. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production. This property makes **3-iodopropionic acid** and its derivatives potential candidates for the development of antimicrobial and anticancer agents that target cellular metabolism.

Signaling Pathway Diagram: Inhibition of Glycolysis by **3-Iodopropionic Acid**



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Caption: Inhibition of GAPDH in the glycolytic pathway by **3-iodopropionic acid**.

Conclusion

3-Iodopropionic acid is a highly adaptable and valuable precursor in organic synthesis with significant applications in the preparation of a wide range of compounds, including amino acids, thioethers, and hydroxy acids. Its utility extends into the realms of biochemistry and drug development, where it serves as a tool for protein modification and as a lead compound for the design of enzyme inhibitors. The protocols and data presented here provide a foundation for researchers to explore and exploit the synthetic potential of this versatile molecule.

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